![molecular formula C20H21N5O3 B2882338 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-73-7](/img/no-structure.png)

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

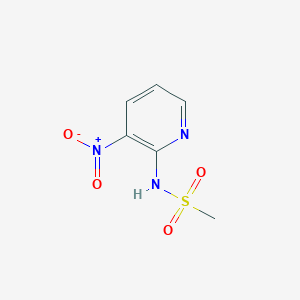

The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and MS. These techniques provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. These might include properties like boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

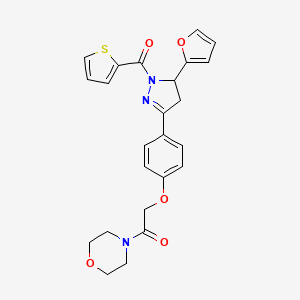

- Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones Synthesis : Analogous compounds to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Pharmacological Studies

- Imidazo[2,1-f]purine-2,4-dione Derivatives Synthesis and Evaluation : A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant activities in these compounds (Zagórska et al., 2009).

Structure-Activity Relationships

- Novel Arylpiperazinylalkyl Purine Derivatives : A series of arylpiperazinylalkyl purine derivatives were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds, indicating a spectrum of receptor activities based on structural variations (Zagórska et al., 2015).

Biological Activity Studies

- Antiviral and Antihypertensive Activities of 7,8-Polymethylenepurine Derivatives : The synthesis of 7,8-polymethylenepurine derivatives revealed their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995).

- Receptor Affinity and Inhibitory Potencies : Octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were evaluated for serotonin and dopamine receptors and phosphodiesterases - PDE4B1 and PDE10A. The structural features responsible for receptor and enzyme activity were identified (Zagórska et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

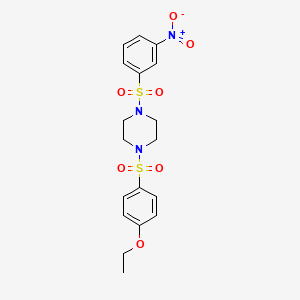

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde followed by the reaction of the resulting imine with 2-oxopropylamine. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,7-dimethylpurine-6(1H)-one", "2-ethylbenzaldehyde", "2-oxopropylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-oxopropylamine to form the corresponding imine.", "Step 3: Cyclization of the imine intermediate to form the final product, 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione." ] } | |

Numéro CAS |

876669-73-7 |

Nom du produit |

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

Formule moléculaire |

C20H21N5O3 |

Poids moléculaire |

379.42 |

Nom IUPAC |

6-(2-ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H21N5O3/c1-5-14-8-6-7-9-15(14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3 |

Clé InChI |

STVYVDHKFUAVAQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)